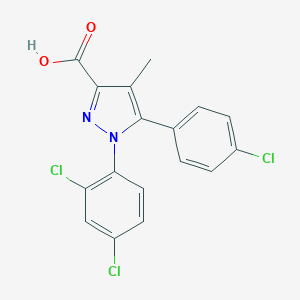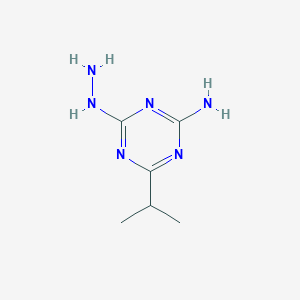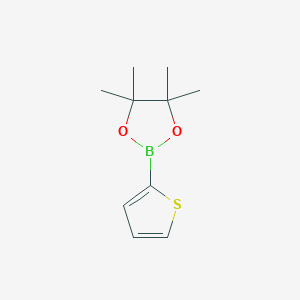
Ester pinacolique de l’acide 2-thiophèneboronique
Vue d'ensemble
Description
2-Thiopheneboronic acid pinacol ester is a useful research compound. Its molecular formula is C10H15BO2S and its molecular weight is 210.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Thiopheneboronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Thiopheneboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiopheneboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
“Ester pinacolique de l’acide 2-thiophèneboronique” est utilisé en synthèse organique . C’est un dérivé d’acide boronique, souvent utilisé dans le couplage de Suzuki, un type de réaction de couplage croisé catalysée par le palladium, pour former des liaisons carbone-carbone.
Systèmes d’administration de médicaments
Le composé a été utilisé dans le développement de systèmes d’administration de médicaments sensibles aux espèces réactives de l’oxygène (ROS) . Par exemple, il a été utilisé pour modifier l’acide hyaluronique (HA) afin de créer un système capable d’encapsuler la curcumine (CUR), un composé naturel aux propriétés anti-inflammatoires et antioxydantes . Ce système peut libérer rapidement la CUR dans un environnement ROS, ce qui est bénéfique pour le traitement des maladies où les ROS jouent un rôle important, comme la parodontite .
Traitement de la parodontite
Le système d’administration de médicaments sensible aux ROS mentionné ci-dessus a été spécifiquement appliqué dans le traitement de la parodontite . Le système conserve non seulement l’efficacité antimicrobienne de la CUR, mais présente également des fonctions anti-inflammatoires et anti-stress oxydatif plus prononcées in vivo et in vitro .
Synthèse d’inhibiteurs hétérocycliques indolo-fusionnés
Bien que pas directement, mais des esters pinacolique d’acide boronique similaires ont été utilisés dans la synthèse d’inhibiteurs hétérocycliques indolo-fusionnés de l’enzyme polymérase de l’hépatite C .
Études des interactions pi et de la structure électronique
Encore une fois, des esters pinacolique d’acide boronique similaires ont été utilisés dans des études sur les interactions pi, la structure électronique et l’absorption UV transitoire de conjugués ferrocène-fullerène liés par du borate de sous-phtalocyanine .
Synthèse de dérivés de sous-phtalocyanine et de nicotine à cycle fusionné
Des esters pinacolique d’acide boronique ont été utilisés dans la synthèse de dérivés de sous-phtalocyanine et de nicotine à cycle fusionné .
Safety and Hazards
While specific safety and hazard information for 2-Thiopheneboronic acid pinacol ester is not available in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
Mécanisme D'action
Target of Action
2-Thiopheneboronic acid pinacol ester is a reagent used in the synthesis of bis-amide derivatives, which act as inhibitors of CSF1R . CSF1R, or Colony Stimulating Factor 1 Receptor, plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages, which are key components of the body’s immune response.
Mode of Action
This process involves the removal of the boron moiety from the boronic ester, which can then interact with its target .
Pharmacokinetics
It’s important to note that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of 2-Thiopheneboronic acid pinacol ester.
Result of Action
The molecular and cellular effects of 2-Thiopheneboronic acid pinacol ester’s action would largely depend on the specific context of its use, particularly the compounds it is helping to synthesize. As a reagent in the synthesis of CSF1R inhibitors, its action would ultimately contribute to the inhibition of CSF1R, potentially impacting immune response regulation .
Action Environment
The action, efficacy, and stability of 2-Thiopheneboronic acid pinacol ester can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic esters . Therefore, the physiological environment in which 2-Thiopheneboronic acid pinacol ester is used could impact its stability and efficacy.
Analyse Biochimique
Biochemical Properties
2-Thiopheneboronic acid pinacol ester is known to act as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors . It is also used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Molecular Mechanism
The molecular mechanism of 2-Thiopheneboronic acid pinacol ester involves its role in the Suzuki–Miyaura coupling reaction . This reaction involves the transmetalation of the boron moiety from the boronic ester to a palladium catalyst .
Temporal Effects in Laboratory Settings
Boronic esters like 2-Thiopheneboronic acid pinacol ester are generally stable, making them valuable building blocks in organic synthesis . They can undergo protodeboronation, a process that removes the boron moiety .
Metabolic Pathways
Boronic esters are known to participate in various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-thiophen-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHICFAHSDFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443735 | |
| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193978-23-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiopheneboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Thiopheneboronic acid pinacol ester in the synthesis of the iridium(III) complex described in the research?
A: 2-Thiopheneboronic acid pinacol ester serves as a crucial building block in a Suzuki coupling reaction. This reaction leads to the formation of a ligand containing both a thiophene group (electron-donating) and a pyridyl group (electron-withdrawing) []. This ligand, (TMP-HT), is then reacted with an iridium precursor in a Nonoyama reaction to yield the final (TMP-HT)2Ir(acac) complex used in the OLED device.
Q2: How does the structure of the synthesized ligand, incorporating 2-Thiopheneboronic acid pinacol ester, contribute to the desired properties of the final iridium(III) complex for OLED application?
A: The ligand (TMP-HT) incorporates both electron-donating (thiophene) and electron-accepting (pyridyl) moieties within its structure, thanks to the incorporation of 2-Thiopheneboronic acid pinacol ester. This design facilitates intramolecular charge transfer (ICT), a process crucial for achieving desired luminescent properties in the final (TMP-HT)2Ir(acac) complex []. The presence of an alkyl group, introduced via the 2-Thiopheneboronic acid pinacol ester, also imparts hydrophobic properties, making the complex suitable for solution processing during OLED fabrication.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


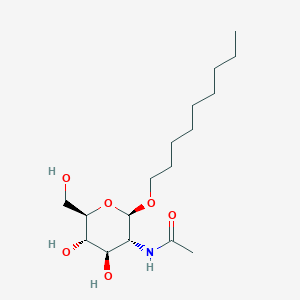
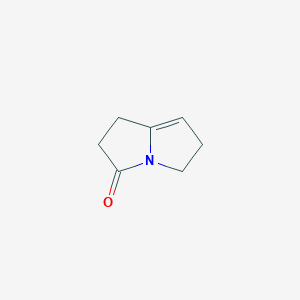
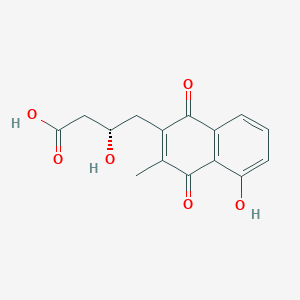
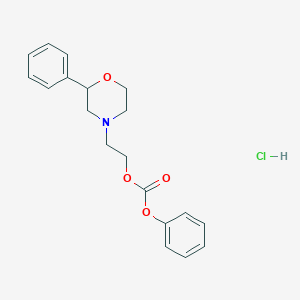
![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)
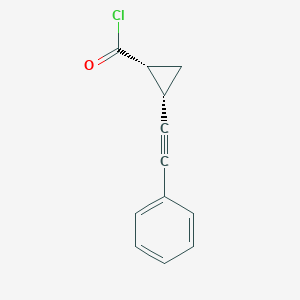
![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

